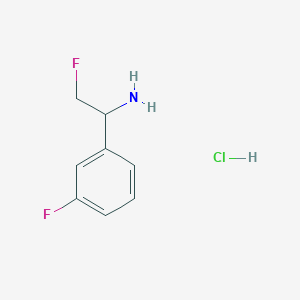
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a solvent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenyl)azetidine, trifluoroacetic acid typically involves the reaction of 3-ethylphenylamine with azetidinone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the azetidine ring. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The azetidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Ethylphenyl)azetidine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strained structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)azetidine, trifluoroacetic acid
- 3-(2-Fluoroethyl)azetidine, trifluoroacetic acid
- 3-(3-Trifluoromethylphenyl)azetidine, trifluoroacetic acid
Uniqueness
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity and chemical behavior, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H16F3NO2 |
|---|---|
分子量 |
275.27 g/mol |
IUPAC名 |
3-(3-ethylphenyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15N.C2HF3O2/c1-2-9-4-3-5-10(6-9)11-7-12-8-11;3-2(4,5)1(6)7/h3-6,11-12H,2,7-8H2,1H3;(H,6,7) |
InChIキー |
RYHXYYOQNYWWJS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)C2CNC2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


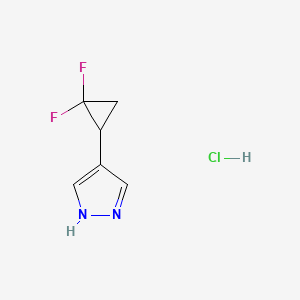
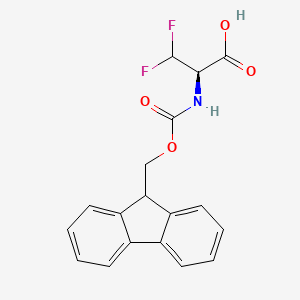
![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
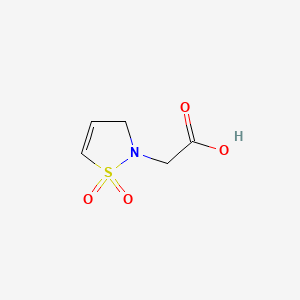
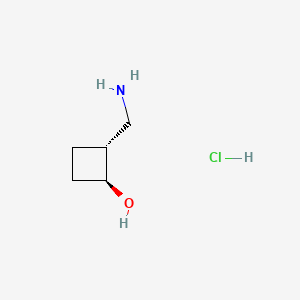
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

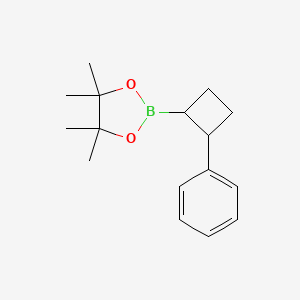
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
